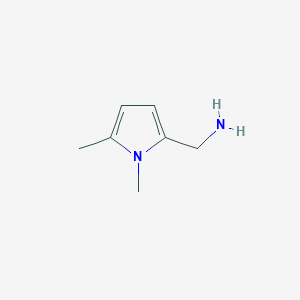

(1,5-dimethyl-1H-pyrrol-2-yl)methylamine

Description

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine is a heterocyclic amine with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.19 g/mol . It features a pyrrole ring substituted with methyl groups at the 1- and 5-positions and an aminomethyl group at the 2-position. The compound’s SMILES notation is CC1=CC=C(N1C)CN, and its InChI Key is KMUHAJOXPNPERW-UHFFFAOYSA-N . It is commercially available with a purity of 90–95% from suppliers such as Thermo Scientific™ and Otto Chemie Pvt Ltd, with CAS number 118799-24-9 .

The pyrrole ring contributes to its aromaticity, while the methyl substituents enhance steric bulk and influence electronic properties. The aminomethyl group provides a reactive site for further functionalization, making the compound valuable in organic synthesis, particularly in the preparation of hydrazones and heterocyclic derivatives .

Properties

CAS No. |

118799-24-9 |

|---|---|

Molecular Formula |

C7H13N2+ |

Molecular Weight |

125.19 g/mol |

IUPAC Name |

(1,5-dimethylpyrrol-2-yl)methylazanium |

InChI |

InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3/p+1 |

InChI Key |

KMUHAJOXPNPERW-UHFFFAOYSA-O |

SMILES |

CC1=CC=C(N1C)CN |

Canonical SMILES |

CC1=CC=C(N1C)C[NH3+] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of methylamine on the carbonyl groups of the diketone, followed by cyclodehydration. Glacial acetic acid serves as both solvent and catalyst, facilitating imine formation and subsequent cyclization. Refluxing the mixture for 6–8 hours ensures complete conversion, with the reaction monitored by thin-layer chromatography (TLC). Neutralization with sodium bicarbonate and extraction with ethyl acetate yield the crude product, which is purified via column chromatography.

Key Parameters:

-

Diketone : 3-Methylpentane-2,4-dione (ensures methyl groups at 1- and 5-positions).

-

Amine : Methylamine (introduces N-methyl group).

-

Conditions : Glacial acetic acid, reflux (6–8 hours).

Vilsmeier-Haack Formylation for Aldehyde Intermediate

To introduce the aldehyde functionality at the 3-position of the pyrrole ring, the Vilsmeier-Haack reaction is employed. This step converts 1,5-dimethyl-1H-pyrrole into 1,5-dimethyl-1H-pyrrole-3-carbaldehyde, a critical precursor for reductive amination.

Reaction Setup and Conditions

The Vilsmeier reagent is prepared by combining dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0°C. The pyrrole substrate is dissolved in chloroform and slowly added to the reagent. Stirring at room temperature for 2–3 hours results in formylation at the 3-position. Quenching with ice water and extraction with ethyl acetate yields the aldehyde, which is purified via column chromatography.

Key Observations:

-

Regioselectivity : The electron-rich 3-position of the pyrrole ring is preferentially formylated.

-

Yield : Purification by chromatography ensures high purity (>95%).

Reductive Amination Strategies

Reductive amination of 1,5-dimethyl-1H-pyrrole-3-carbaldehyde with methylamine introduces the methylamine group at the 2-position. Two catalytic methods are prominent: traditional sodium borohydride (NaBH₄) reduction and B(C₆F₅)₃-catalyzed hydrosilylation.

Sodium Borohydride-Mediated Reductive Amination

In this approach, the aldehyde is dissolved in ethanol and treated with excess methylamine. After stirring for 3–4 hours, NaBH₄ is added to reduce the imine intermediate. The reaction proceeds at room temperature for 6–12 hours, followed by extraction and purification.

Reaction Conditions :

-

Solvent : Ethanol.

-

Reductant : NaBH₄ (1 equiv).

-

Temperature : Ambient (25°C).

B(C₆F₅)₃-Catalyzed Hydrosilylation

B(C₆F₅)₃, a water-tolerant Lewis acid, catalyzes reductive amination using Me₂PhSiH as the hydrosilane reductant. This method operates in "wet" solvents (e.g., dichlorobenzene) at elevated temperatures (100°C), achieving high yields with minimal catalyst loading (1 mol%).

Advantages Over Traditional Methods :

Comparative Analysis of Methods

Spectroscopic Characterization

The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy. Key spectral data from analogous compounds include:

¹H NMR Analysis

¹³C NMR Analysis

Challenges and Optimization Opportunities

Side Reactions

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted pyrrole derivatives .

Scientific Research Applications

Medicinal Chemistry

Research indicates that (1,5-dimethyl-1H-pyrrol-2-yl)methylamine may possess antimicrobial and anticancer properties . Its structural similarity to other bioactive molecules enables it to interact with various biological targets, potentially influencing enzyme activity or receptor binding. Studies have shown that derivatives of pyrrole compounds often exhibit significant biological effects, suggesting that this compound could be a candidate for drug development aimed at treating infections or cancer .

Organic Synthesis

This compound serves as a building block in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthesizing specialty chemicals and materials . The versatility in its reactivity is crucial for developing new compounds with desired properties.

Material Science

In material science, (1,5-dimethyl-1H-pyrrol-2-yl)methylamine can be utilized in the development of specialty chemicals and polymers . Its unique chemical structure allows for modifications that can enhance the physical properties of materials, such as thermal stability and mechanical strength .

Biological Studies

The compound's interactions with biological systems make it a subject of interest in biological studies . Understanding how it binds to specific enzymes or receptors can provide insights into metabolic pathways and cellular processes, which is essential for pharmacological applications and therapeutic interventions .

Case Studies

Several studies have documented the applications and effects of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine:

- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Effects : Research indicated that (1,5-dimethyl-1H-pyrrol-2-yl)methylamine exhibited significant antimicrobial activity against various pathogens, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine, it is compared to structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Heterocyclic Amines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Key Features |

|---|---|---|---|---|---|

| (1,5-Dimethyl-1H-pyrrol-2-yl)methylamine | 118799-24-9 | C₇H₁₂N₂ | 124.19 | Pyrrole | Methyl groups at 1,5-positions; aminomethyl at 2-position; 90–95% purity |

| (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine | 423768-52-9 | C₇H₁₂N₃ | 138.20 | Pyrazole | Pyrazole ring with adjacent N atoms; increased hydrogen-bonding potential |

| rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one | N/A | C₁₂H₁₈N₄O | 234.30 | Pyrrolidinone | Fused pyrrolidinone-pyrazole system; higher steric complexity |

| Pyrazolo[1,5-a]pyridin-2-ylmethanol | N/A | C₈H₈N₂O | 148.16 | Pyrazolo-pyridine | Fused bicyclic system; hydroxyl group enhances polarity |

| 1,3-Dimethylamylamine | 105-41-9 | C₇H₁₇N | 115.22 | Aliphatic amine | Linear aliphatic chain; lower aromaticity and basicity |

Key Comparative Analysis

Heterocycle Type and Reactivity Pyrrole vs. Pyrazole Derivatives: The target compound’s pyrrole ring has one nitrogen atom, whereas pyrazole analogs (e.g., (1,5-dimethyl-1H-pyrazol-3-yl)methylamine) contain two adjacent nitrogen atoms. This difference increases the pyrazole’s hydrogen-bonding capacity and may enhance solubility in polar solvents . Fused Systems: Compounds like pyrazolo[1,5-a]pyridin-2-ylmethanol exhibit fused bicyclic structures, leading to higher molecular weight and rigidity compared to the monocyclic target compound. Such systems often display distinct electronic properties and binding affinities in medicinal chemistry .

Functional Group Influence Aminomethyl Position: The target compound’s aminomethyl group at the 2-position contrasts with analogs like rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one, where the amine is part of a pyrrolidinone scaffold. This structural variation impacts reactivity in nucleophilic substitution or condensation reactions .

Physicochemical Properties

- Molecular Weight and Polarity : The aliphatic amine 1,3-dimethylamylamine (115.22 g/mol) has a simpler structure and lower polarity compared to the aromatic target compound. This results in differences in volatility and solubility—aliphatic amines are typically more volatile but less stable under acidic conditions .

- Hydrogen-Bonding Patterns : The pyrrole-based target compound may form weaker hydrogen bonds than pyrazole derivatives due to fewer electronegative atoms. Etter’s graph set analysis suggests pyrazole’s dual nitrogen sites facilitate stronger intermolecular interactions .

Applications in Synthesis The target compound is used in the synthesis of hydrazones and indole derivatives, as seen in the preparation of (E)-3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones . Pyrazolo-pyridine derivatives (e.g., pyrazolo[1,5-a]pyridin-2-ylmethanol) are often intermediates in pharmaceuticals like zolpidem, highlighting the role of fused systems in drug design .

Biological Activity

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C7H12N2

- Molecular Weight : 125.19 g/mol

- Structure : The compound features a pyrrole ring, which is known for its diverse biological activities.

The biological activity of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine is attributed to its interaction with specific molecular targets. Research indicates that related compounds can inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which play critical roles in microbial metabolism and cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that (1,5-dimethyl-1H-pyrrol-2-yl)methylamine exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

Research has highlighted the anticancer potential of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine. In vitro studies on cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, it has been reported to enhance the effectiveness of certain chemotherapeutic agents when used in combination therapy .

Study 1: Anticancer Efficacy

In a recent study published in Molecular Pharmacology, (1,5-dimethyl-1H-pyrrol-2-yl)methylamine was tested on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The compound induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine against multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity against this pathogen .

Table 1: Biological Activity Summary of (1,5-Dimethyl-1H-pyrrol-2-yl)methylamine

Q & A

Q. What are the recommended synthetic routes for (1,5-dimethyl-1H-pyrrol-2-yl)methylamine?

- Methodological Answer : Synthesis typically involves reductive amination or cyclization strategies. For example, analogous pyrrole derivatives (e.g., quinazolin-4-amine compounds) are synthesized via nucleophilic substitution or condensation reactions using precursors like 1,5-dimethylpyrrole derivatives and methylamine sources . A stepwise approach includes:

Precursor preparation : 1,5-dimethylpyrrole-2-carbaldehyde synthesis via Vilsmeier-Haack formylation.

Reductive amination : React with methylamine hydrochloride and a reducing agent (e.g., NaBH₃CN) in methanol under reflux.

Yields can be optimized by controlling stoichiometry, temperature (e.g., 60–80°C), and solvent polarity .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural confirmation of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrole ring protons at δ 6.0–6.5 ppm, methylamine CH₂ at δ 3.2–3.8 ppm) and carbon assignments .

- FTIR : Confirm N-H stretching (3300–3500 cm⁻¹) and pyrrole ring vibrations (1600–1450 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 139.110) .

Cross-validate with X-ray crystallography using SHELXL for refinement, particularly if crystalline derivatives are obtained .

Advanced Research Questions

Q. How can discrepancies in reported solubility or stability data for this compound be resolved experimentally?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or impurities. To address this:

Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, methanol/water mixtures) .

High-Throughput Screening : Use 96-well plates to test solubility across solvents (e.g., DMSO, chloroform/methanol mixtures) .

Error Analysis : Quantify purity via HPLC and adjust for batch-specific impurities .

For stability, conduct accelerated degradation studies under varying pH and temperature, monitoring via UV-Vis or NMR .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer : Crystallization challenges often stem from flexible methylamine groups. Strategies include:

- Co-crystallization : Use hydrogen-bond donors (e.g., carboxylic acids) to stabilize the lattice .

- Slow Evaporation : Dissolve in a 1:1 acetone/water mixture and evaporate at 4°C.

- SHELX Refinement : Employ SHELXL for high-resolution refinement, particularly for handling twinning or disorder in the pyrrole ring .

Graph set analysis (e.g., Etter’s rules) can predict hydrogen-bonding motifs (e.g., N-H···N interactions) to guide solvent selection .

Q. How can computational models predict the compound’s behavior in biological or catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors (e.g., binding free energy calculations for pyrrole-containing inhibitors) .

- Thermodynamic Modeling : Predict dissociation constants (pKa) using tools like OLI Systems’ models, calibrated against methylamine data .

- Density Functional Theory (DFT) : Analyze frontier molecular orbitals to assess reactivity in catalytic applications (e.g., as a ligand in transition-metal complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.